Griseolutein B

Vue d'ensemble

Description

Griseolutein B is a compound produced by the bacterium species Streptomyces griseoluteus . This bacterium has been isolated from soil in Tokyo, Japan . Griseolutein B is known for its antibacterial properties against both gram-positive and gram-negative bacteria .

Synthesis Analysis

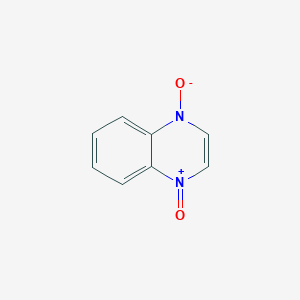

The synthesis of Griseolutein B involves the reductive cyclization of 2-Nitrodiphenylamines to phenazines by sodium borohydride in ethanolic sodium ethoxide solution . This method has been used to provide the first synthesis of griseoluteic acid and thence of griseolutein A, confirming the allotted structures, and of methyl diacetylgriseolutein B .

Molecular Structure Analysis

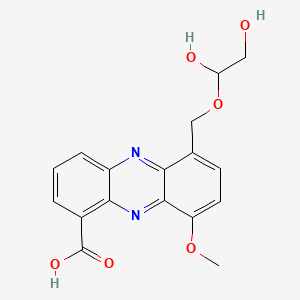

Griseolutein B was concluded to be 1-methoxy-4-[(1, 2-dihydroxyethoxy) methyl]-9-carboxyphenazine . It has one methoxyl group, two acetyl groups, and one carboxyl group, but no C-methyl group or N-oxide group .

Chemical Reactions Analysis

Alkaline hydrolysis of diacetylgriseolutein-B gives griseoluteic acid . Distillation of griseoluteic acid with zinc dust gives phenazine, 1-methoxyphenazine, and another compound .

Physical And Chemical Properties Analysis

Griseolutein B and A were purified by the counter-current distribution method . Diacetylgriseolutein-B was easily purified and crystallized .

Applications De Recherche Scientifique

Bactericidal Agent

Griseolutein B acts as a bactericidal agent, particularly effective against gram-positive and some gram-negative bacteria. Studies have shown that its toxicity decreases with increased cell density, suggesting its potential for selective bacterial targeting. Importantly, griseolutein B does not lead to extensive degradation of cellular DNA, indicating a specific mechanism of action that could be harnessed for developing new antibacterial drugs (Hori et al., 1978).

Chemical Structure and Synthesis

Research on griseolutein B's structure has been pivotal in understanding its biological activity. The complete structure of griseolutein B, identified as 1-methoxy-4-[(1, 2-dihydroxyethoxy) methyl]-9-carboxyphenazine, has been crucial for synthesizing derivatives and analogs of griseolutein B for further biological studies. These structural insights facilitate the exploration of its potential applications in various scientific fields, including pharmaceuticals (Nakamura, 1958).

Effects on Cancer Cells

Griseolutein B has demonstrated effects on Ehrlich carcinoma and HeLa cells. Its low toxicity to mammals and bacteriostatic effects make it a candidate for further exploration in cancer research. The ability of griseolutein B to inhibit growth in certain cancer cells opens avenues for its potential use as a chemotherapeutic agent or a model compound for developing new anticancer drugs (Ogata, 1959).

Antibiotic Production

The production of griseolutein B by Streptomyces griseoluteus, as part of its antibiotic array, highlights its role in the natural defense mechanisms of bacteria. Understanding the conditions and processes that lead to the production of griseolutein B in Streptomyces griseoluteus can inform biotechnological approaches to harness and optimize its production for medical or industrial applications (Umezawa et al., 1950).

Safety And Hazards

Orientations Futures

Microbial pigments like Griseolutein B are gaining more attention in current research due to their widely perceived applications as natural food colorants, textiles, antimicrobial activities, and cytotoxic activities . This indicates that the future generation will depend on microbial pigments over synthetic colorants for sustainable livelihood .

Propriétés

IUPAC Name |

6-(1,2-dihydroxyethoxymethyl)-9-methoxyphenazine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-24-12-6-5-9(8-25-13(21)7-20)14-16(12)19-15-10(17(22)23)3-2-4-11(15)18-14/h2-6,13,20-21H,7-8H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHVCMQHJHPGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=NC3=CC=CC(=C3N=C12)C(=O)O)COC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80911569 | |

| Record name | 6-[(1,2-Dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Griseolutein B | |

CAS RN |

2072-68-6, 11029-63-3 | |

| Record name | Griseolutein B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002072686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-[(1,2-Dihydroxyethoxy)methyl]-9-methoxyphenazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80911569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

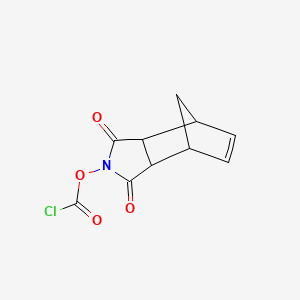

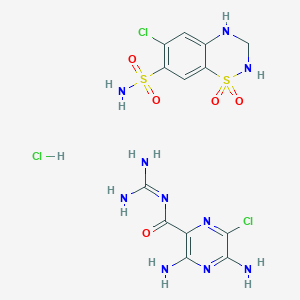

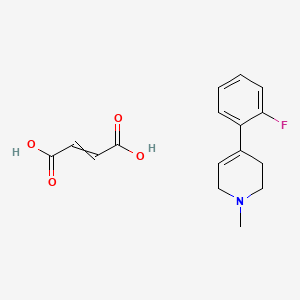

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

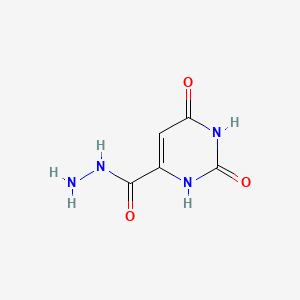

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR,6aS)-3-(2-chlorophenyl)-5-(2,5-dimethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B1212058.png)

![3-(3,5-Dichlorophenyl)-3-[[2-[(3-guanidinobenzoyl)amino]acetyl]amino]propanoic acid](/img/structure/B1212074.png)